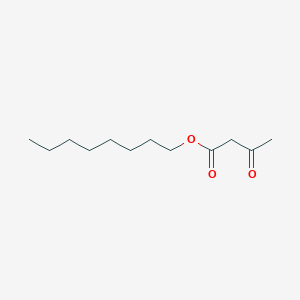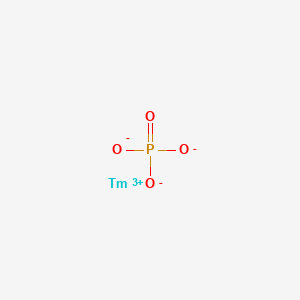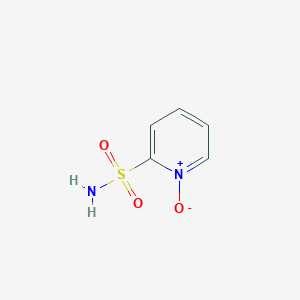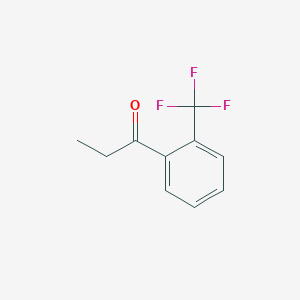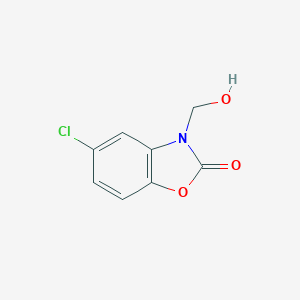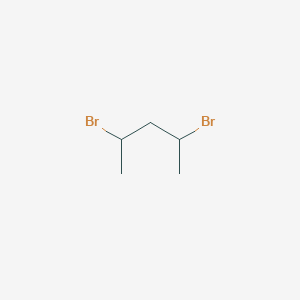
2,4-Dibromopentane
Overview
Description
2,4-Dibromopentane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of pentane, where two bromine atoms are attached to the second and fourth carbon atoms of the pentane chain. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and structural properties .
Mechanism of Action
Target of Action
2,4-Dibromopentane is a synthetic compound that primarily targets carbon-carbon double bonds in organic molecules. It is often used in organic synthesis reactions due to its ability to add bromine atoms across double bonds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic addition. During this process, the bromine atoms in this compound are added across the carbon-carbon double bond of the target molecule . This results in the formation of a new compound with bromine atoms attached to the carbon atoms that were previously part of the double bond .
Biochemical Pathways
For instance, they can undergo elimination reactions to form alkynes . .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the nature of the target molecule. In general, the addition of bromine atoms can significantly alter the chemical properties of the target molecule, potentially affecting its function or reactivity .
Biochemical Analysis
Biochemical Properties
It is known that halogenated hydrocarbons like 2,4-Dibromopentane can participate in various biochemical reactions due to their reactivity
Cellular Effects
Halogenated hydrocarbons can influence cell function by interacting with various cellular components
Molecular Mechanism
It is known that halogenated hydrocarbons can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Preparation Methods
2,4-Dibromopentane can be synthesized through several methods. One common synthetic route involves the bromination of pentane. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions . Industrial production methods often involve the use of more efficient and scalable processes, such as the use of dibromination reagents like oxalyl bromide in combination with dimethyl sulfoxide (DMSO) to achieve high yields .
Chemical Reactions Analysis
2,4-Dibromopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: This compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction Reactions: While less common, this compound can also be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
2,4-Dibromopentane has several applications in scientific research:
Comparison with Similar Compounds
2,4-Dibromopentane can be compared to other dibromoalkanes, such as 1,2-dibromoethane and 1,4-dibromobutane. These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For instance, 1,2-dibromoethane is commonly used as a fumigant and in leaded gasoline, while 1,4-dibromobutane is used in the synthesis of polymers and pharmaceuticals .
Properties
IUPAC Name |
2,4-dibromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-4(6)3-5(2)7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOHDYKJXNCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884890 | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19398-53-9, 1825-11-2 | |
| Record name | 2,4-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19398-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | meso-2,4-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


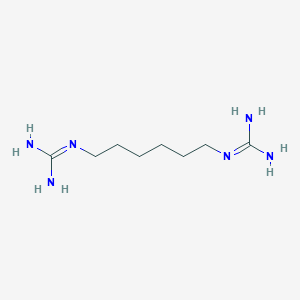
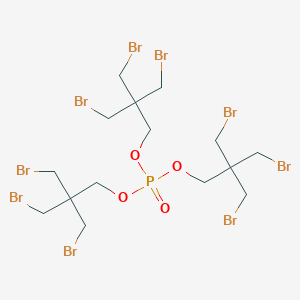

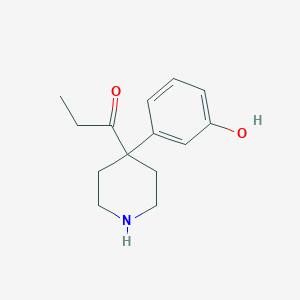
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)

